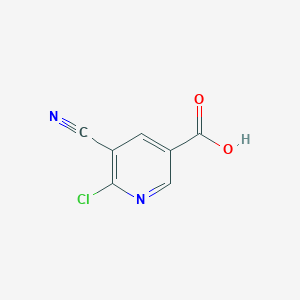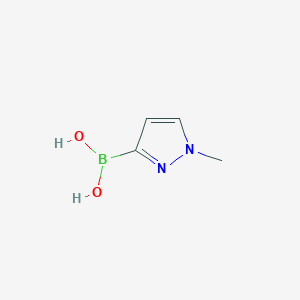
6-Chloro-5-cyanonicotinic Acid
概要
説明
6-Chloro-5-cyanonicotinic acid is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the sixth position and a cyano group at the fifth position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-cyanonicotinic acid typically involves the cyclization of suitable precursors. One common method starts with the reaction of 6-chloronicotinic acid with a nitrile source under specific conditions to introduce the cyano group at the desired position . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using cost-effective raw materials and optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
6-Chloro-5-cyanonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
科学的研究の応用
6-Chloro-5-cyanonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 6-chloro-5-cyanonicotinic acid involves its interaction with specific molecular targets. The cyano and chlorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 6-Chloro-5-cyanopyridine-3-carboxylic acid
- 2-Chloro-5-cyanonicotinic acid
- 6-Chloro-5-cyanonicotinamide
Uniqueness
6-Chloro-5-cyanonicotinic acid is unique due to the specific positioning of the chlorine and cyano groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
6-chloro-5-cyanopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVFAWOSLIAOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704835 | |
| Record name | 6-Chloro-5-cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-20-1 | |
| Record name | 6-Chloro-5-cyano-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-chloro-5-cyanonicotinic acid in the synthesis of 2,4-diaminoquinazoline and 2,4-diaminopyrido(2,3-d)pyrimidine derivatives?
A1: this compound serves as a crucial starting material in the synthesis of both 2,4-diaminoquinazoline and 2,4-diaminopyrido(2,3-d)pyrimidine derivatives. [] The researchers employed acylation and ring-closure reactions with this compound to achieve the desired derivatives. This specific synthetic route, utilizing this compound, offers a simple and efficient method for obtaining these compounds with yields exceeding 65% for most cases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424196.png)


![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)
![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424204.png)
![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)
![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)
![4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1424208.png)


![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)

![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)
